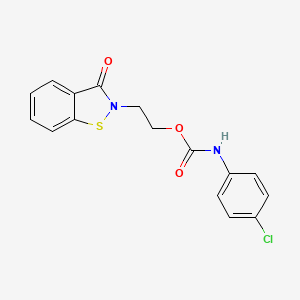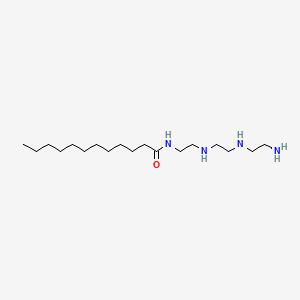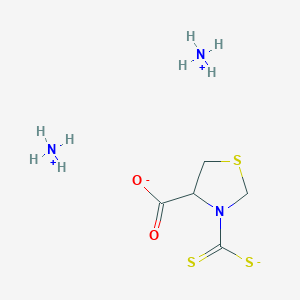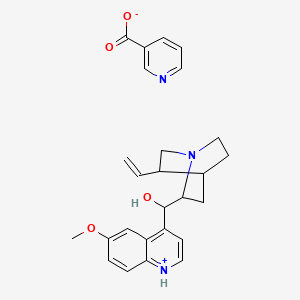![molecular formula C19H18ClN5O3 B12690775 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide CAS No. 93919-16-5](/img/structure/B12690775.png)
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide is a complex organic compound known for its unique structure and properties. This compound features a pyridinium core linked to an azo group, which is further connected to a nitrophenyl and chlorophenyl moiety. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.
Introduction of the Pyridinium Group: The azo compound is then reacted with 2-chloroethylamine to introduce the pyridinium group.
Hydroxide Formation: Finally, the compound is treated with a base to form the hydroxide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学的研究の応用
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pyridinium group enhances the compound’s solubility and facilitates its transport across cell membranes.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: Shares the nitrophenyl and chlorophenyl moieties but lacks the azo and pyridinium groups.
Disperse Red 13: Contains similar azo and nitrophenyl groups but differs in the overall structure and functional groups.
Uniqueness
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the pyridinium group enhances its solubility and bioavailability, making it more versatile compared to similar compounds.
特性
CAS番号 |
93919-16-5 |
|---|---|
分子式 |
C19H18ClN5O3 |
分子量 |
399.8 g/mol |
IUPAC名 |
2-chloro-4-[(4-nitrophenyl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydroxide |
InChI |
InChI=1S/C19H17ClN5O2.H2O/c20-18-14-16(23-22-15-4-7-17(8-5-15)25(26)27)6-9-19(18)21-10-13-24-11-2-1-3-12-24;/h1-9,11-12,14,21H,10,13H2;1H2/q+1;/p-1 |
InChIキー |
XSZIBTFYINILHQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CCNC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)




![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)


